molecular formula C6H10O3 B6318250 (3R,3AR,6aR)-hexahydrofuro[3,2-b]furan-3-ol CAS No. 139402-85-0

(3R,3AR,6aR)-hexahydrofuro[3,2-b]furan-3-ol

Cat. No.: B6318250
CAS No.: 139402-85-0
M. Wt: 130.14 g/mol
InChI Key: UBVWYDZEQJSKOY-HSUXUTPPSA-N
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Description

(3R,3AR,6aR)-hexahydrofuro[3,2-b]furan-3-ol is a chemical compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3R,3AR,6aR)-hexahydrofuro[3,2-b]furan-3-ol involves stereoselective methods to ensure the diastereomeric purity of the compound. One such method includes the use of a novel intermediate, (3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one, which undergoes crystallization and epimerization processes . The reaction conditions typically involve specific solvents and catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale synthesis using optimized reaction conditions and purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3R,3AR,6aR)-hexahydrofuro[3,2-b]furan-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(3R,3AR,6aR)-hexahydrofuro[3,2-b]furan-3-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (3R,3AR,6aR)-hexahydrofuro[3,2-b]furan-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol
  • (3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one

Uniqueness

(3R,3AR,6aR)-hexahydrofuro[3,2-b]furan-3-ol is unique due to its specific stereochemistry and the resulting chemical properties. Its diastereomeric purity and the ability to undergo various chemical reactions make it a valuable compound in research and industrial applications .

Properties

IUPAC Name

(3aR,6R,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-4-3-9-5-1-2-8-6(4)5/h4-7H,1-3H2/t4-,5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVWYDZEQJSKOY-HSUXUTPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1OCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]1OC[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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